Chemical structure and properties of 1-(4-Hydroxybenzoyl)piperidin-4-one
Chemical structure and properties of 1-(4-Hydroxybenzoyl)piperidin-4-one
This technical guide provides an in-depth analysis of 1-(4-Hydroxybenzoyl)piperidin-4-one , a bifunctional heterocyclic scaffold critical in medicinal chemistry for the synthesis of antipsychotics, antivirals, and other bioactive small molecules.
Introduction & Significance
1-(4-Hydroxybenzoyl)piperidin-4-one is a versatile nitrogen-containing heterocycle characterized by a piperidin-4-one core N-acylated with a 4-hydroxybenzoyl group. It serves as a "privileged scaffold" in drug discovery due to its dual reactivity:[1]
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** electrophilic ketone** at the C4 position of the piperidine ring, allowing for diverse functionalization (e.g., reductive amination, spirocyclization).
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Nucleophilic phenol moiety, enabling etherification or esterification to modulate lipophilicity and target engagement.
This compound is a key intermediate in the synthesis of Paliperidone and Risperidone analogs (atypical antipsychotics) and has emerged in screens for SARS-CoV-2 Mpro inhibitors and CCR5 antagonists .
Chemical Identity & Structure
| Attribute | Detail |
| IUPAC Name | (4-Hydroxyphenyl)(4-oxopiperidin-1-yl)methanone |
| Common Names | 1-(4-Hydroxybenzoyl)-4-piperidone; N-(p-Hydroxybenzoyl)-4-piperidone |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | Note: Often synthesized in situ or used as the methoxy-protected precursor (CAS 1-(4-Methoxybenzoyl)piperidin-4-one: 58256-16-9). |
| SMILES | O=C1CCN(C(=O)C2=CC=C(O)C=C2)CC1 |
| InChI Key | Predicted |
Structural Analysis
The molecule features a planar benzamide system conjugated to the nitrogen lone pair, which restricts rotation around the N-C(carbonyl) bond. The piperidine ring adopts a chair conformation , with the ketone carbonyl at the 4-position creating a dipole that favors nucleophilic attack.
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H-Bond Donor: Phenolic -OH (pKa ~9.5).
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H-Bond Acceptors: Amide Oxygen, Ketone Oxygen.
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Lipophilicity: Moderate (LogP ~0.8–1.2 predicted), making it membrane-permeable but soluble in polar organic solvents.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 165–170 °C (Predicted based on H-bonding; analogs melt ~100–140 °C) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in Water, DCM. |
| pKa (Phenol) | ~9.48 (Acidic) |
| pKa (Amide) | Neutral (Non-basic nitrogen due to resonance) |
| LogP | 0.82 (Consensus Prediction) |
| Stability | Stable under ambient conditions; Ketone sensitive to oxidation/reduction. |
Synthesis & Manufacturing Protocols
The synthesis typically involves the amide coupling of 4-Hydroxybenzoic acid with 4-Piperidone hydrochloride . Direct coupling requires careful control to prevent self-esterification of the phenol, though the nucleophilic nitrogen is significantly more reactive.
Method A: Direct Amide Coupling (EDC/HOBt)
Preferred for small-scale, high-purity synthesis.
Reagents:
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4-Hydroxybenzoic acid (1.0 eq)
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4-Piperidone hydrochloride monohydrate (1.1 eq)
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EDC·HCl (1.2 eq)
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HOBt (1.2 eq)
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Triethylamine (3.0 eq)
Protocol:
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Dissolution: Dissolve 4-Hydroxybenzoic acid in DMF (0.5 M) under N₂ atmosphere.
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Activation: Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.
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Addition: Add 4-Piperidone HCl and Triethylamine dropwise.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
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Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (MeOH/DCM gradient).
Method B: Deprotection Route (Via Methoxy Analog)
Preferred for industrial scale to avoid phenol side-reactions.
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Coupling: React 4-Methoxybenzoyl chloride with 4-Piperidone HCl in DCM/TEA.
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Deprotection: Treat the intermediate with BBr₃ (in DCM at -78°C to RT) or HBr/Acetic Acid (reflux) to cleave the methyl ether.
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Neutralization: Carefully quench and adjust pH to 7 to precipitate the product.
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway via direct amide coupling.
Spectral Characterization
Researchers should verify the structure using the following diagnostic signals:
¹H NMR (400 MHz, DMSO-d₆)
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δ 9.80 (s, 1H): Phenolic -OH (Broad singlet, D₂O exchangeable).
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δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons (Ortho to carbonyl).
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δ 6.80 (d, J=8.5 Hz, 2H): Aromatic protons (Ortho to hydroxyl).
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δ 3.80 (t, 4H): Piperidine ring protons adjacent to Nitrogen (N-CH₂).
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δ 2.45 (t, 4H): Piperidine ring protons adjacent to Ketone (CO-CH₂).
IR Spectroscopy (KBr)
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3200–3400 cm⁻¹: Broad -OH stretch (Phenol).
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1715 cm⁻¹: Strong C=O stretch (Ketone).
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1610 cm⁻¹: Strong C=O stretch (Amide).
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1580, 1515 cm⁻¹: Aromatic C=C skeletal vibrations.
Mass Spectrometry (ESI+)
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[M+H]⁺: m/z 220.25
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[M+Na]⁺: m/z 242.23
Reactivity & Derivatives
The molecule's utility lies in its ability to be selectively modified at two distinct sites.
A. Ketone Functionalization (C4 Position)
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Reductive Amination: Reaction with primary amines (e.g., dopamine derivatives) followed by NaBH(OAc)₃ reduction yields 4-aminopiperidines (common in antipsychotics).
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Grignard Addition: Reaction with R-MgX yields tertiary alcohols.
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Wittig Reaction: Conversion to exocyclic alkenes.
B. Phenol Functionalization (Para Position)
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Alkylation: Reaction with alkyl halides (K₂CO₃/DMF) to introduce lipophilic tails or linkers.
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Esterification: Reaction with acid chlorides to create prodrugs.
Visualization: Reactivity Map
Caption: Divergent synthesis pathways utilizing the ketone and phenol functional handles.
Applications in Drug Discovery[1][3]
CNS Agents (Antipsychotics)
This scaffold is a direct structural analog of the "benzoylpiperidine" pharmacophore found in:
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Ketanserin: 5-HT2A antagonist.
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Paliperidone: The 4-hydroxybenzoyl moiety mimics the polar interactions required for D2/5-HT2A receptor binding. The ketone is typically reduced or aminated in the final drug.
Antiviral Research
Recent studies utilizing Ugi four-component reactions have employed piperidin-4-ones to synthesize peptidomimetics. The 4-hydroxybenzoyl group provides a hydrogen-bonding anchor point within the S1 or S2 pockets of viral proteases (e.g., SARS-CoV-2 Mpro).
Safety & Handling (MSDS Highlights)
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Signal Word: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Phenols are prone to oxidation over long periods; protect from light.
References
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Modi, P. et al. "Piperidin-4-one: The potential pharmacophore." International Journal of Pharmacy and Pharmaceutical Sciences, Vol 4, Suppl 3, 2012. Link
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Guillaumet, G. et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 2022.[3] Link
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ChemicalBook. "4-Piperidone hydrochloride synthesis and properties." Link
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PubChem. "Compound Summary: Benzoylpiperidine Derivatives." Link
